[(2-Bromocyclohex-1-en-1-yl)oxy](trimethyl)silane
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Overview
Description
(2-Bromocyclohex-1-en-1-yl)oxysilane is an organosilicon compound with the molecular formula C12H23BrO2Si. This compound is characterized by the presence of a bromocyclohexene moiety attached to a trimethylsilane group through an oxygen atom. It is a versatile compound used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclohex-1-en-1-yl)oxysilane typically involves the reaction of 2-bromocyclohex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Bromocyclohex-1-en-1-ol+Trimethylsilyl chloride→(2-Bromocyclohex-1-en-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production methods for (2-Bromocyclohex-1-en-1-yl)oxysilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromocyclohex-1-en-1-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The bromine atom can be reduced to form cyclohexene derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted cyclohexene derivatives.
Oxidation Reactions: Formation of epoxides or ketones.
Reduction Reactions: Formation of cyclohexene derivatives.
Scientific Research Applications
(2-Bromocyclohex-1-en-1-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromocyclohex-1-en-1-yl)oxysilane involves the reactivity of the bromine atom and the trimethylsilane group. The bromine atom can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Bromocyclohexene: Similar structure but lacks the trimethylsilane group.
Cyclohexene oxide: An epoxide derivative of cyclohexene.
Trimethylsilyl ethers: Compounds with a trimethylsilane group attached to an oxygen atom.
Uniqueness
(2-Bromocyclohex-1-en-1-yl)oxysilane is unique due to the combination of the bromocyclohexene moiety and the trimethylsilane group. This combination imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
CAS No. |
64556-77-0 |
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Molecular Formula |
C9H17BrOSi |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(2-bromocyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C9H17BrOSi/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7H2,1-3H3 |
InChI Key |
WARCHLPRAVTGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=C(CCCC1)Br |
Origin of Product |
United States |
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